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Compound of Interest

Compound Name:
4-Chloro-1H-pyrazolo[3,4-

c]pyridine

Cat. No.: B1142572 Get Quote

An In-depth Technical Guide to 4-Chloro-1H-pyrazolo[3,4-c]pyridine: A Key Scaffold for

Kinase Inhibitors

Introduction
The pyrazolopyridine scaffold is a significant heterocyclic framework in medicinal chemistry,

recognized for its structural resemblance to purines. This similarity allows compounds based on

this scaffold to interact with a wide array of biological targets, particularly protein kinases.

Among the various isomers, the pyrazolo[3,4-c]pyridine core has garnered interest for its

potential in the development of therapeutic agents. This technical guide focuses on 4-Chloro-
1H-pyrazolo[3,4-c]pyridine, a key intermediate for the synthesis of potent kinase inhibitors.

While specific data for the 4-chloro isomer is limited in publicly available literature, this guide

will provide a comprehensive overview based on the established chemistry and biology of its

isomers and the broader pyrazolopyridine class. The guide will cover its chemical properties, a

proposed synthetic route, its application in drug discovery with a focus on kinase inhibition, and

detailed experimental protocols.

Chemical and Physical Properties
The fundamental properties of 4-Chloro-1H-pyrazolo[3,4-c]pyridine are summarized below. It

is important to note the existence of several constitutional isomers, such as 4-Chloro-1H-

pyrazolo[3,4-b]pyridine and 4-Chloro-1H-pyrazolo[4,3-c]pyridine, which are more extensively

characterized. The data presented here is based on the shared molecular formula and

calculated properties, with specific known data for isomers provided for context.
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Property Value Reference

IUPAC Name
4-Chloro-1H-pyrazolo[3,4-

c]pyridine
-

Molecular Formula C₆H₄ClN₃ [1]

Molecular Weight 153.57 g/mol [1]

CAS Number
Not available (Isomer [4,3-c]:

871836-51-0)

Appearance
Expected to be a solid at room

temperature

InChI Key

(Isomer [4,3-c]:

FUXZQGSDRGDYGX-

UHFFFAOYSA-N)

SMILES
(Isomer [4,3-c]:

Clc1nccc2[nH]ncc12)

Hazard Classification

Expected: Harmful if

swallowed, Causes skin and

eye irritation, May cause

respiratory irritation.

Synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine
While a specific, validated protocol for the synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine
is not readily available in the literature, a plausible synthetic route can be proposed based on

established methods for analogous pyrazolopyridine systems. The following protocol adapts a

common strategy involving the cyclization of a substituted pyridine precursor.

Proposed Synthetic Workflow
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Hypothetical Synthetic Pathway

3-Amino-4-chloropyridine

Diazotization
(NaNO2, HCl)

 Step 1 

Reduction
(e.g., SnCl2)

 Step 2 

Cyclization with
malononitrile derivative

 Step 3 

Hydrolysis and
Decarboxylation

 Step 4 

Chlorination
(e.g., POCl3)

 Step 5 

4-Chloro-1H-pyrazolo[3,4-c]pyridine

 Step 6 

Click to download full resolution via product page

Caption: A proposed workflow for the synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine.
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Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.

Step 1: Synthesis of 4-Chloro-3-hydrazinopyridine

To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in concentrated hydrochloric acid

at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the

temperature below 5°C.

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated

hydrochloric acid and cool to 0°C.

Slowly add the diazonium salt solution to the tin(II) chloride solution.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is

reached, and extract the product with ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 4-chloro-3-hydrazinopyridine.

Step 2: Cyclization to form the Pyrazolo[3,4-c]pyridin-4-one ring

Reflux a mixture of 4-chloro-3-hydrazinopyridine (1.0 eq) and diethyl 2-

(ethoxymethylene)malonate (1.1 eq) in ethanol for 8 hours.

Cool the reaction mixture to room temperature, and collect the precipitated solid by

filtration.

Wash the solid with cold ethanol and dry under vacuum to obtain the ethyl 4-hydroxy-1H-

pyrazolo[3,4-c]pyridine-3-carboxylate intermediate.

Step 3: Hydrolysis and Decarboxylation
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Heat the intermediate from Step 2 in a 20% aqueous solution of sodium hydroxide at

reflux for 4 hours.

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 1H-

pyrazolo[3,4-c]pyridin-4(5H)-one.

Collect the solid by filtration, wash with water, and dry.

Step 4: Chlorination to yield 4-Chloro-1H-pyrazolo[3,4-c]pyridine

Gently reflux a mixture of 1H-pyrazolo[3,4-c]pyridin-4(5H)-one (1.0 eq) in excess

phosphorus oxychloride (POCl₃) for 3 hours.

Cool the reaction mixture and carefully pour it onto crushed ice.

Neutralize the solution with a saturated sodium bicarbonate solution.

Extract the product with dichloromethane, dry the organic layer over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-Chloro-1H-
pyrazolo[3,4-c]pyridine.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
The pyrazolopyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability

to form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.

[2] The 4-chloro substituent serves as a crucial handle for further chemical modification,

typically through nucleophilic aromatic substitution or cross-coupling reactions, to introduce

various side chains that can target specific regions of the kinase active site and enhance

potency and selectivity.

Derivatives of the closely related pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds

have shown potent inhibitory activity against a range of kinases implicated in cancer and other

diseases.
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Compound
Class/Example

Target Kinase(s)
Reported IC₅₀
Values

Reference

Pyrazolo[3,4-

b]pyridine Derivative
TRKA 56 nM

Pyrazolo[3,4-

b]pyridine Derivative
TBK1 0.2 nM [3]

Pyrazolo[3,4-

b]pyridine Derivative
CDK2/Cyclin A2 0.24 µM [4]

Pyrazolo[3,4-

d]pyrimidine

Derivative

DDR1 Potent Inhibition

Focus Target: Rho-Associated Kinase (ROCK)
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are

serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK

signaling pathway plays a critical role in regulating cellular processes such as cytoskeletal

dynamics, cell motility, and smooth muscle contraction.[5][6] Dysregulation of this pathway is

implicated in various diseases, including hypertension, glaucoma, and cancer metastasis,

making ROCK an attractive therapeutic target.[7]

The ROCK Signaling Pathway
The activation of ROCK kinases is initiated by the binding of active, GTP-bound RhoA. This

triggers a conformational change in ROCK, leading to its activation. Activated ROCK then

phosphorylates a multitude of downstream substrates.
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Caption: The RhoA/ROCK signaling pathway and the point of intervention for kinase inhibitors.
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Key downstream events of ROCK activation include:

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-

binding subunit of MLCP (MYPT1), which inhibits its activity. This leads to an increase in the

phosphorylation level of the myosin light chain (MLC).[6]

Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC.[8]

Actin Cytoskeleton Regulation: ROCK phosphorylates and activates LIM kinase (LIMK),

which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This

results in the stabilization of actin filaments.[6]

The cumulative effect of these actions is an increase in actomyosin contractility, leading to the

formation of stress fibers and focal adhesions. Pyrazolopyridine-based inhibitors are designed

to compete with ATP in the kinase domain of ROCK, thereby preventing the phosphorylation of

its downstream targets and blocking these cellular events.

Experimental Protocols for Inhibitor
Characterization
Once novel derivatives of 4-Chloro-1H-pyrazolo[3,4-c]pyridine are synthesized, their

biological activity must be assessed. The following are standard protocols for characterizing

kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly

proportional to kinase activity.

Materials:

Purified recombinant ROCK2 enzyme

Kinase-specific substrate (e.g., long S6 kinase substrate peptide)

ATP (at a concentration close to the Km for the enzyme)
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Kinase assay buffer

Synthesized inhibitor compounds (serially diluted in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white, opaque plates

Plate-reading luminometer

Procedure:

Kinase Reaction:

Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.

Add 0.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold

serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

Initiate the reaction by adding 2 µL of ATP solution.

Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent.

Incubate at room temperature for 40 minutes.

Signal Generation:

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal via a coupled luciferase/luciferin reaction.

Incubate at room temperature for 30 minutes.

Data Acquisition and Analysis:
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Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the

controls.

Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve

using appropriate software (e.g., GraphPad Prism).[9]

Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic

effects of an inhibitor.[10]

Materials:

Human cancer cell line (e.g., A549 lung carcinoma, known to have active Rho/ROCK

signaling)

Complete culture medium (e.g., DMEM with 10% FBS)

Synthesized inhibitor compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates

Microplate reader (absorbance at 570 nm)

Procedure:

Cell Seeding:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate

for 24 hours to allow for attachment.

Compound Treatment:
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Treat the cells with serial dilutions of the inhibitor compound for 72 hours. Include a

vehicle control (DMSO).

MTT Addition:

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C. Viable cells with active metabolism will convert the yellow MTT into a purple

formazan precipitate.

Formazan Solubilization:

Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve

the formazan crystals.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the IC₅₀ value by plotting the percentage of viability against the log of the

inhibitor concentration.

Conclusion
4-Chloro-1H-pyrazolo[3,4-c]pyridine is a valuable heterocyclic scaffold with significant

potential in the field of drug discovery, particularly for the development of novel kinase

inhibitors. While specific data on this precise isomer is sparse, the extensive research on

related pyrazolopyridines provides a strong foundation for its synthetic elaboration and

biological evaluation. Its strategic chloro-substitution offers a versatile point for chemical

diversification to target kinases like ROCK, which are implicated in a host of human diseases.

The protocols and data presented in this guide offer a framework for researchers and drug

development professionals to explore the therapeutic potential of this promising molecular

core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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